(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one
Description
This compound is a substituted but-3-en-2-one derivative featuring a Z-configured double bond, a phenyl group at position 3, and a 4-(trifluoromethyl)phenylamino substituent at position 2. Its structure is notable for the enone system (α,β-unsaturated ketone), which is common in bioactive molecules and materials chemistry due to its conjugation and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(Z)-3-phenyl-4-[4-(trifluoromethyl)anilino]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-12(22)16(13-5-3-2-4-6-13)11-21-15-9-7-14(8-10-15)17(18,19)20/h2-11,21H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCBRFHXRLWIW-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable enone precursor under specific conditions. One common method is the condensation reaction between 4-(trifluoromethyl)aniline and 3-phenyl-2-propenal in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: :
Biological Activity
(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one, also known as a trifluoromethylated phenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group which enhances its pharmacological properties, making it a subject of interest in various therapeutic applications.
Chemical Structure and Properties
The chemical formula for (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one is C₁₇H₁₄F₃N₁O. It is characterized by the presence of a phenyl group, a trifluoromethyl group, and an enone functional group, which contributes to its reactivity and interaction with biological targets.
Research indicates that compounds similar to (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one often act through various mechanisms:
- CGRP Receptor Antagonism : Some studies suggest that related compounds may inhibit the activity of Calcitonin Gene-Related Peptide (CGRP) receptors, which play a crucial role in pain signaling and inflammatory responses .
- Antioxidant Activity : The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, potentially leading to antioxidant effects that protect cells from oxidative stress .
Antitumor Activity
Several studies have explored the antitumor potential of trifluoromethylated compounds. For instance, derivatives similar to (3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry examined the effects of trifluoromethylated phenyl derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer activity .
- Investigation of Anti-inflammatory Properties : In another study, researchers evaluated the anti-inflammatory effects of related compounds in a murine model of arthritis. The results demonstrated a marked decrease in paw swelling and inflammatory markers in treated groups compared to controls, highlighting the therapeutic potential of these compounds .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a family of α,β-unsaturated ketones with aryl/amino substituents. Key structural analogs include:
Key Observations :
- Stereochemistry : The Z-configuration in the target compound and analogs (3k, 3l, 3m) stabilizes intramolecular hydrogen bonds (N–H···O=C), as seen in crystallographic studies .
- Substituent Effects : The -CF₃ group in the target compound enhances electronegativity and lipophilicity compared to -I (3k, 3l) or -CH₃ (3m).
Physicochemical Properties
Analysis :
- Thermal Stability : The target compound’s -CF₃ group may improve thermal resistance compared to 3k/3l (-I, -CH₃) but less than analogs with bulkier substituents .
- Hydrogen Bonding : The Z-configuration in the target compound and 3k/3l facilitates stronger N–H···O=C interactions than the E-isomer (3m), as evidenced by IR and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
